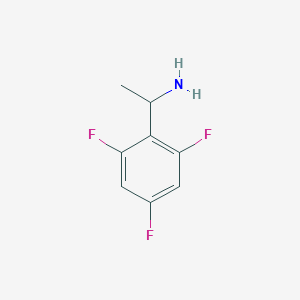

1-(2,4,6-Trifluorophenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTDOEJRDZKMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021016-20-5 | |

| Record name | 1-(2,4,6-trifluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Arylethylamines in Chemical Research

Fluorinated arylethylamines are of considerable interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the aryl ring of an ethylamine (B1201723) scaffold can lead to several advantageous modifications of a compound's properties. researchgate.net

One of the primary benefits is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. By strategically placing fluorine atoms on the aromatic ring, researchers can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. mdpi.com

Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its ability to cross biological membranes and interact with target proteins. benthamscience.comresearchgate.net The electron-withdrawing nature of fluorine can also alter the pKa of the amine group, influencing its ionization state at physiological pH and potentially enhancing its binding affinity to biological targets. nih.govnih.gov These modifications are crucial in fine-tuning the pharmacological profile of drug candidates. The unique properties imparted by fluorine have led to the development of numerous fluorinated drugs, including anticancer agents, antidepressants, and anti-inflammatory compounds. chemxyne.com

Structural Features and Stereochemical Considerations of 1 2,4,6 Trifluorophenyl Ethan 1 Amine

The structure of 1-(2,4,6-Trifluorophenyl)ethan-1-amine is characterized by an ethylamine (B1201723) group attached to a 2,4,6-trifluorophenyl ring. This specific substitution pattern on the aromatic ring has significant implications for the molecule's conformation and electronic properties.

The compound possesses a chiral center at the carbon atom bearing the amine group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(2,4,6-trifluorophenyl)ethan-1-amine and (S)-1-(2,4,6-trifluorophenyl)ethan-1-amine. lab-chemicals.comchemscene.com The stereochemistry of this center is critical in biological systems, as enantiomers often exhibit different pharmacological activities and metabolic fates. The synthesis of enantiomerically pure forms of such chiral amines is a key focus in asymmetric synthesis and biocatalysis. mdpi.com

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| Chirality | Exists as (R) and (S) enantiomers |

| Key Structural Features | Ethylamine side chain, 2,4,6-trifluorophenyl ring |

| SMILES | CC(C1=C(F)C=C(F)C=C1F)N |

Data sourced from available chemical databases. chemscene.combldpharm.com

Overview of Research Trajectories for 1 2,4,6 Trifluorophenyl Ethan 1 Amine

Conventional Synthetic Routes for this compound

Conventional methods for the synthesis of this compound typically involve the transformation of readily available starting materials through established chemical reactions. These routes are often focused on achieving the target molecule in its racemic form.

Reduction of 2,4,6-Trifluorobenzonitrile

A plausible, though not extensively documented, synthetic pathway to this compound from 2,4,6-Trifluorobenzonitrile would involve a two-step process. The first step would be the addition of a methyl group to the nitrile functionality, followed by the reduction of the resulting imine.

This transformation can be achieved through a Grignard reaction, where methylmagnesium halide (e.g., methylmagnesium bromide) is reacted with 2,4,6-Trifluorobenzonitrile. This reaction forms a magnesium salt of the imine, which upon hydrolysis, yields the corresponding ketimine, N-(1-(2,4,6-trifluorophenyl)ethylidene)amine. The subsequent reduction of this intermediate imine would produce the desired this compound. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation. This multi-step approach allows for the construction of the ethylamine (B1201723) side chain from the nitrile precursor.

Approaches from Trifluoromethyl Ketones

A more direct and widely employed conventional method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(2,4,6-trifluorophenyl)ethanone. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the target primary amine.

The reaction is typically carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The choice of solvent and reaction conditions can influence the efficiency of the reaction. This method is a cornerstone in the synthesis of primary amines from ketones due to its operational simplicity and the availability of the starting materials. nih.gov

Asymmetric Synthesis of Enantiopure this compound and Analogues

The biological activity of chiral amines is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to obtain enantiomerically pure this compound is of paramount importance. Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and atom-economical approach to achieve this goal.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of the prochiral imine derived from 1-(2,4,6-trifluorophenyl)ethanone is a highly effective method for producing enantiomerically enriched this compound. This transformation is typically catalyzed by chiral complexes of transition metals such as ruthenium, rhodium, iridium, and palladium. dicp.ac.cnresearchgate.netrsc.org The enantioselectivity of the reaction is induced by the use of chiral ligands that coordinate to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.

Ruthenium-Catalyzed Reductive Amination

Ruthenium-based catalysts have been successfully employed in the direct asymmetric reductive amination of aryl-trifluoromethyl ketones to yield chiral primary α-(trifluoromethyl)arylmethylamines. nih.govresearchgate.net This approach uses an ammonium salt, such as ammonium acetate, as the nitrogen source and molecular hydrogen as the reductant. The reaction proceeds in a single step from the ketone to the chiral primary amine.

A study on the ruthenium-catalyzed asymmetric reductive amination of various aryl-trifluoromethyl ketones demonstrated the efficacy of this method. Using a chiral diphosphine ligand, C3-TunePhos, in conjunction with a ruthenium precursor, a range of primary α-(trifluoromethyl)arylmethylamines were synthesized with high yields and excellent enantioselectivities. researchgate.net While this study did not specifically include 1-(2,4,6-trifluorophenyl)ethanone, the results for structurally similar fluorinated substrates suggest that this methodology would be applicable for the synthesis of enantiopure this compound.

Below is a table summarizing the results for the asymmetric reductive amination of various substituted trifluoromethyl acetophenones, which serve as analogues for the synthesis of the target compound. researchgate.net

| Entry | Aryl Group | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | 97 |

| 2 | 4-Methylphenyl | 92 | 96 |

| 3 | 4-Methoxyphenyl | 88 | 95 |

| 4 | 4-Chlorophenyl | 82 | 96 |

| 5 | 4-Bromophenyl | 80 | 97 |

| 6 | 4-(Trifluoromethyl)phenyl | 71 | 95 |

| 7 | 3-Methoxyphenyl | 85 | 94 |

| 8 | 3-Chlorophenyl | 81 | 96 |

Palladium- and Iridium-Catalyzed Approaches

Palladium and iridium complexes are also highly effective catalysts for the asymmetric hydrogenation of imines. dicp.ac.cnresearchgate.netnih.gov Palladium catalysts, often in combination with chiral bisphosphine ligands such as SegPhos or SynPhos, have shown excellent enantioselectivities in the hydrogenation of N-activated imines. dicp.ac.cn The use of a solvent like 2,2,2-trifluoroethanol (B45653) can be beneficial for achieving high conversions. researchgate.net For palladium-catalyzed systems, the nature of the activating group on the imine nitrogen is crucial for both reactivity and enantioselectivity. dicp.ac.cnresearchgate.net

Iridium catalysts, particularly those bearing chiral N,P-ligands like PHOX (phosphine-oxazoline) derivatives, are well-established for the asymmetric hydrogenation of a wide range of imines, including N-aryl ketimines. nih.gov These catalysts are often air and moisture stable, making them convenient to handle. High enantioselectivities can be achieved under relatively mild conditions of temperature and hydrogen pressure. nih.gov While specific examples for the asymmetric hydrogenation of the imine derived from 1-(2,4,6-trifluorophenyl)ethanone using palladium or iridium catalysts are not extensively detailed in the literature, the broad applicability of these catalytic systems to structurally related aryl alkyl imines suggests their potential for the enantioselective synthesis of this compound. dicp.ac.cnresearchgate.netnih.gov

Biocatalytic and Chemoenzymatic Synthetic Strategies

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and environmentally benign reaction conditions. nih.gov

Asymmetric biocatalytic transamination is a highly efficient method for the synthesis of chiral amines from their corresponding prochiral ketones. This process utilizes transaminases (TAs), which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor.

In the synthesis of fluorinated pyridines, biocatalytic transamination of the corresponding prochiral ketones has been investigated, demonstrating that both optically pure amine enantiomers can be accessed using transaminases with complementary selectivity. researchgate.net High to quantitative conversion values have been achieved, allowing for the isolation of the amines in moderate to high yields (40–88%). researchgate.net Theoretical calculations have shown that the presence of fluorine atoms and a pyridine (B92270) ring favors the biotransamination reactions. researchgate.net The catalytic mechanism of amine transaminases involves an equilibrium between two pairs of ketones and amines; therefore, to achieve high yields of the desired amine product, the equilibrium must be shifted towards its formation. researchgate.netresearchgate.net

A notable industrial application of this technology is the large-scale manufacture of the antidiabetic drug sitagliptin, where a biocatalytic process replaced a rhodium-catalyzed asymmetric enamine hydrogenation. nih.gov Through a process of substrate walking, modeling, and directed evolution, a transaminase was engineered to exhibit high activity and enantioselectivity for the synthesis of the chiral amine from the prositagliptin ketone. nih.gov This engineered biocatalyst demonstrated broad applicability for the synthesis of various chiral amines. nih.gov

For the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key intermediate for certain painkillers, a bienzyme cascade system employing an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) has been developed. mdpi.com The transaminase ATA117 was found to effectively catalyze the amination of 3,5-bis(trifluoromethyl)acetophenone with high efficiency and enantiomeric excess (>99.9%). mdpi.com The introduction of ADH into the system serves to remove the acetone (B3395972) byproduct, thereby shifting the reaction equilibrium towards the formation of the desired amine product and further improving the yield. mdpi.com

Table 1: Substrate Scope of Transaminase ATA117

| Substrate | Product |

|---|---|

| Acetophenone | Phenylethylamine |

| 3,5-bistrifluoromethylacetophenone | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine |

| Benzylacetone | 4-phenyl-2-butylamine |

This table is based on data from a study on the substrate scope of ATA117, which showed that the reaction with 3,5-bistrifluoromethylacetophenone provided both substantial yield and excellent enantioselectivity. mdpi.com

Enzyme-catalyzed reductions of ketones represent another important chemoenzymatic strategy for the synthesis of chiral alcohols, which can then be converted to the corresponding amines. For example, a highly efficient biocatalytic synthesis of optically active (R)-4-fluorophenylethan-1-ol has been achieved through the reduction of 4-fluoroacetophenone. researchgate.net This process utilizes a tailor-made recombinant whole-cell biocatalyst containing both an alcohol dehydrogenase and a glucose dehydrogenase for cofactor recycling. The reaction proceeds in an aqueous medium at high substrate concentrations (ca. 0.5 M), affording the product with high conversion (>95%), good yield (87%), and excellent enantioselectivity (>99% ee). researchgate.net

Organocatalytic Asymmetric Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral primary amine-based organocatalysts, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be highly versatile and effective in a wide range of enantioselective transformations. rsc.org

One-pot fluorination and organocatalytic Robinson annulation sequences have been developed for the asymmetric synthesis of fluorinated cyclohexenones. nih.gov These reactions, often promoted by cinchona alkaloid-derived amines, can produce complex molecules with multiple stereocenters in good to excellent yields and with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). nih.gov The development of asymmetric organocatalytic allylation of imines has also been a significant advancement, providing access to chiral homoallylic amines. nih.gov For instance, chiral 3,3'-diaryl-BINOL catalysts have been used for the asymmetric allylation of a broad range of N-acylimines, achieving high enantioselectivities (90–99% ee) and good yields (75–94%). nih.gov

Application of Chiral Auxiliaries in Derivatization and Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled.

Table 2: Common Chiral Auxiliaries

| Auxiliary | Type |

|---|---|

| (1R,2S)-(-)-Ephedrine | Amino alcohol |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide |

This table lists some commonly used chiral auxiliaries in asymmetric synthesis.

Nucleophilic Trifluoromethylation and Related Reactions

The direct introduction of a trifluoromethyl (CF3) group is a crucial transformation in the synthesis of many fluorinated compounds. Nucleophilic trifluoromethylation of imines is a direct route to α-trifluoromethyl amines. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used source of the trifluoromethyl anion equivalent. researchgate.net

The efficiency of nucleophilic trifluoromethylation of N-tosyl aldimines can be significantly enhanced by using TMSCF3 in conjunction with a catalytic amount of tetrabutylammonium (B224687) (triphenylsilyl)difluorosilicate (TBAT) as a fluoride (B91410) ion source. organic-chemistry.org This method is effective for a range of aromatic, aliphatic, and α,β-unsaturated sulfonaldimines, providing the corresponding trifluoromethylated sulfonamide adducts in good to excellent yields. organic-chemistry.org The electron-withdrawing N-tosyl group increases the electrophilicity of the imine, facilitating the nucleophilic attack. organic-chemistry.org

Another approach involves the photoinduced reduction of trifluoromethyl iodide by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which generates a trifluoromethyl anion for the nucleophilic trifluoromethylation of aldehydes and ketones. 20.210.105organic-chemistry.org

The incorporation of fluorine can also be achieved through radical fluoromethylation. For example, visible-light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane (B1339756) has been developed. domainex.co.uk

Advanced Synthetic Strategies for Fluorinated Arylethylamine Scaffolds

The β-arylethylamine moiety is a privileged scaffold in numerous biologically active molecules. domainex.co.uk While classical synthetic methods often require multi-step sequences, modern strategies focus on more direct and efficient approaches. researchgate.netnih.gov

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis of fluorinated scaffolds. chimia.ch This approach allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical route to complex molecules. Recent contributions in this area have focused on developing original methodologies to synthesize molecules containing emergent fluorinated groups. chimia.ch

Furthermore, a multi-component, dual-catalysis approach has been developed for the synthesis of β-arylethylamine scaffolds. domainex.co.uk This method involves the reaction of an aryl-electrophile, an alkene, and an azide (B81097) nucleophile, mediated by two distinct copper catalysts. One catalyst acts as a photocatalyst to generate an aryl radical, which is then captured by the alkene. The second catalyst facilitates a group transfer process to form the final β-arylethylamine product. domainex.co.uk This modular strategy, characterized by mild reaction conditions and broad functional group tolerance, provides a simplified route to previously complex fluoroalkyl compounds. domainex.co.uk

Organophotoredox Catalysis for C(sp3)–F Bond Functionalization

Organophotoredox catalysis has emerged as a powerful tool for activating and functionalizing strong chemical bonds under mild conditions. iiserkol.ac.in This approach is particularly relevant for the selective modification of C(sp3)–F bonds, which are traditionally considered inert. The strategy often involves a single-electron transfer (SET) process, initiated by a photo-excited catalyst, to generate radical intermediates that can undergo further transformations. snnu.edu.cn

One key application is the hydrodefluorination of trifluoromethyl groups to access difluoromethyl moieties. nih.govresearchgate.net In a typical catalytic cycle, the excited photocatalyst is reductively quenched by a hydrogen atom donor. The resulting reduced photocatalyst then transfers an electron to the trifluoromethylarene, leading to a radical anion intermediate. This intermediate undergoes mesolytic cleavage of a C-F bond to release a fluoride ion and form a difluoromethyl radical, which is then trapped by the hydrogen atom donor to yield the product. researchgate.net

While direct synthesis of this compound via this method is not prominently documented, the principles are applicable for the late-stage functionalization of related fluorinated precursors. For instance, a precursor containing a trifluoromethyl group could be selectively converted to a difluoromethyl group, altering its electronic and steric properties. The functionalization of C(sp3)–H bonds adjacent to an amine, another avenue explored via photoredox catalysis, provides a complementary route to modify the alkyl portion of the molecule. rsc.org

Table 1: Key Features of Organophotoredox C–F Functionalization

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Organic dyes (e.g., Phenoxazine derivatives) | nih.govresearchgate.net |

| Mechanism | Reductive quenching pathway involving Single-Electron Transfer (SET) | snnu.edu.cnresearchgate.net |

| Bond Activated | C(sp3)–F in trifluoromethyl groups | nih.gov |

| Key Transformation | Hydrodefluorination (CF3 to CF2H) | researchgate.net |

| Conditions | Visible light irradiation, ambient temperature | iiserkol.ac.in |

Stereoselective Fluoroamination of Alkenes

The simultaneous introduction of fluorine and nitrogen atoms across a double bond, known as fluoroamination, represents a highly efficient method for synthesizing β-fluoroamines. nih.gov These structures are valuable in drug discovery as the fluorine atom can modulate the basicity of the amine and improve metabolic stability. Stereoselective variants of this reaction allow for precise control over the three-dimensional arrangement of the newly formed stereocenters.

Catalytic enantioselective methods have been developed that employ chiral catalysts to control the stereochemical outcome. For example, chiral aryl iodide catalysts have been used for the fluorination of allylic amines, employing a hypervalent iodine intermediate. nih.gov This approach can generate syn-β-fluoroaziridine building blocks which can be further transformed into various arylethylamine derivatives with high diastereo- and enantioselectivity. nih.gov

This methodology is applicable to the synthesis of derivatives of this compound by starting with a corresponding styrenic precursor. The reaction would create a C-F bond at the benzylic position and a C-N bond at the adjacent carbon, or vice versa, depending on the specific reaction design.

Table 2: Example of Catalytic Stereoselective Fluoroamination

| Parameter | Details | Reference |

|---|---|---|

| Substrate Class | Alkenes (e.g., Cinnamyl derivatives) | nih.gov |

| Catalyst | Chiral Aryl Iodide | nih.gov |

| Fluoride Source | HF-Pyridine | nih.gov |

| Oxidant | m-Chloroperoxybenzoic acid (mCPBA) | nih.gov |

| Key Intermediate | Fluoroaziridine | nih.gov |

| Outcome | High diastereo- and enantioselectivity | nih.gov |

Multi-component Reactions Incorporating Fluorinated Amines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly efficient pathway to complex molecules. rsc.org The use of fluorinated building blocks, such as fluorinated amines or aldehydes, in MCRs provides direct access to structurally diverse and complex fluorinated compounds.

For instance, fluorinated 2-aminopyridines have been synthesized via a one-pot procedure involving 1,1-enediamines, various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org Similarly, the Ugi MCR has been used to prepare fluorinated cyclohexane (B81311) derivatives incorporating an amine functionality. beilstein-journals.org Another approach involves the mechanochemical, solvent-free synthesis of fluorinated imines from fluorinated benzaldehydes and various anilines or chiral benzylamines. nih.gov These imines are versatile intermediates for further transformations. nih.gov

The synthesis of derivatives of this compound can be envisioned using a fluorinated aldehyde like 2,4,6-trifluorobenzaldehyde (B1297852) as a key component in an MCR, such as the Strecker synthesis or the Ugi reaction, to introduce the amine and other diversity elements in a single step.

Table 3: Examples of Multi-component Reactions for Fluorinated Amine Synthesis

| Reaction Type | Components | Product Class | Reference |

|---|---|---|---|

| Pyridine Synthesis | 1,1-Enediamines, Benzaldehydes, 1,3-Dicarbonyls | Fluorinated 2-Aminopyridines | rsc.org |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Fluorinated Peptidomimetics | beilstein-journals.org |

| Imine Synthesis | Fluorinated Benzaldehyde, Amine | Fluorinated Imines | nih.gov |

Suzuki–Miyaura Cross-Coupling in Fluorinated Amine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. mdpi.comnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules, including fluorinated amines. researchgate.net

One strategy involves coupling an aryl boronic acid with a halide that contains an amino group. For example, phenethylamines have been successfully prepared via the Suzuki-Miyaura coupling of potassium β-aminoethyltrifluoroborates with various aryl halides. nih.gov This provides an efficient route to introduce a protected aminoethyl group onto an aromatic ring.

For the synthesis of this compound or its derivatives, one could couple 2,4,6-trifluorophenylboronic acid with a partner such as 1-(1-haloethyl)amine (with appropriate protection). Alternatively, a (2,4,6-trifluorophenyl)halide could be coupled with a boron-containing amine synthon. The reaction's efficiency can be optimized by careful selection of the palladium catalyst, ligands, base, and solvent. analytical-sales.com

Table 4: Suzuki-Miyaura Coupling for Amine Synthesis

| Boron Component | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Aryl Boronic Acid | Acyl Chloride | Palladium-based | Aryl Ketones | mdpi.com |

| Potassium β-Aminoethyltrifluoroborate | Aryl Halide | RuPhos/Pd(OAc)2 | Phenethylamines | nih.gov |

Oxidative Cyclization in Fluoroaryl Amine Derivative Synthesis

Oxidative cyclization reactions are powerful transformations for the construction of heterocyclic ring systems. These reactions often involve the intramolecular formation of a new bond, typically facilitated by an oxidizing agent, leading to cyclic products. When applied to substrates containing a fluoroaryl amine moiety, this methodology provides access to a variety of fluorinated N-heterocycles.

A common strategy involves the intramolecular nucleophilic attack of an amine onto an electrophilic center, followed by or concurrent with an oxidation step. For example, 2-(3-oxoindolin-2-ylidene)acetonitriles have been prepared from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles through a base-assisted cyclization accompanied by oxidation with dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov This transformation involves the intramolecular cyclization of the aniline (B41778) moiety followed by oxidation to form the indolinone ring system. nih.gov

Derivatives of this compound, when suitably functionalized, can serve as precursors for such cyclizations. For instance, an ortho-substituted derivative could undergo intramolecular cyclization to form fluorinated indoles, quinolines, or other heterocyclic structures, which are prevalent motifs in pharmacologically active compounds.

Table 5: Oxidative Cyclization for N-Heterocycle Synthesis

| Starting Material | Reagents | Product | Key Steps | Reference |

|---|---|---|---|---|

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Base, DMSO (oxidant) | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Intramolecular Cyclization, Oxidation | researchgate.netnih.gov |

Enzymatic Kinetic Resolution Methods

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. nih.gov This method relies on the principle that one enantiomer reacts at a significantly faster rate than the other in the presence of a chiral biocatalyst.

Lipases are a class of enzymes widely employed for the kinetic resolution of chiral amines and alcohols due to their commercial availability, broad substrate specificity, and high enantioselectivity. nih.govresearchgate.net The most common approach involves the enantioselective acylation of the racemic amine. In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), catalyzes the transfer of an acyl group from an acyl donor (e.g., an ester) to one of the enantiomers of the amine at a much higher rate than to the other.

This results in a mixture of the acylated (and now derivatized) amine and the unreacted, enantiomerically enriched amine. researchgate.net These can then be separated by conventional methods like chromatography. The choice of lipase, acyl donor, and solvent system is crucial for achieving high enantioselectivity and conversion. For instance, Novozym 435, an immobilized form of CALB, has been shown to be an efficient enzyme for such transformations. nih.gov

The enantiomeric excess (ee) of both the product and the remaining substrate, as well as the conversion rate, are key parameters used to evaluate the effectiveness of the resolution. High enantioselectivity is indicated by a high E-value.

Table 1: Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Description |

| Enantiomeric Excess (ee) | A measure of the purity of an enantiomer in a mixture. It is expressed as the absolute difference between the mole fractions of the two enantiomers. |

| Conversion (%) | The percentage of the starting racemic amine that has been converted into the acylated product. |

| Enantioselectivity (E-value) | A measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (typically >100) indicates excellent enantioselectivity. |

Classical Diastereomeric Salt Resolution

Classical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers on an industrial scale. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org

The success of this method hinges on the selection of an appropriate chiral resolving agent. wikipedia.org For the resolution of a basic compound like this compound, chiral acids are employed. Commonly used resolving agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.orgonyxipca.com The ideal resolving agent should form diastereomeric salts with significantly different solubilities, allowing for their separation. researchgate.net The choice of the resolving agent is often determined through empirical screening of various candidates. onyxipca.com

Once the diastereomeric salts are formed, they can be separated based on their different physical properties, most notably their solubility. libretexts.org Fractional crystallization is the most common technique used. pbworks.com The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. wikipedia.orgpbworks.com The efficiency of the separation is dependent on the difference in solubility between the two diastereomeric salts. researchgate.net After separation, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.org

Table 2: Common Chiral Resolving Acids for Amines

| Resolving Agent |

| (+)-Tartaric acid |

| (-)-Dibenzoyltartaric acid |

| (+)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

Chromatographic Enantioseparation Techniques

Chromatographic methods offer a powerful alternative for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. The choice of the mobile phase, which typically consists of a mixture of an alkane and an alcohol, is crucial for achieving good resolution. The interactions between the enantiomers and the CSP can include hydrogen bonding, dipole-dipole interactions, and steric effects.

Strategies for Preventing Racemization in Synthesis and Resolution

Racemization, the conversion of an enantiomerically enriched mixture into a racemic one, can be a significant issue during both the synthesis and resolution of chiral compounds. For this compound, the chiral center is a benzylic amine, which can be susceptible to racemization under certain conditions, such as elevated temperatures or the presence of acidic or basic catalysts.

To prevent racemization during synthesis, it is important to carefully control the reaction conditions. This includes using mild reaction conditions and avoiding prolonged exposure to harsh reagents or high temperatures. During resolution processes, particularly diastereomeric salt formation and subsequent recovery of the amine, it is crucial to avoid conditions that could promote racemization. For example, when liberating the free amine from its salt, using a mild base and maintaining a low temperature can help to preserve the enantiomeric integrity of the product. In enzymatic resolutions, the reaction conditions are generally mild, which helps to minimize the risk of racemization.

Reactivity Profiles and Reaction Mechanisms of 1 2,4,6 Trifluorophenyl Ethan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom confers nucleophilic character to the amine group, making it susceptible to attack by various electrophiles. acs.org

The primary amine functionality of 1-(2,4,6-trifluorophenyl)ethan-1-amine can undergo N-alkylation with alkylating agents such as alkyl halides or alcohols. The reaction proceeds via a nucleophilic substitution mechanism where the amine's lone pair attacks the electrophilic carbon of the alkylating agent. semanticscholar.orgbath.ac.uk

The reaction with an alkyl halide, for instance, would proceed as follows:

Step 1: Nucleophilic Attack. The nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary ammonium (B1175870) salt.

Step 2: Deprotonation. A base, which could be another molecule of the starting amine, removes a proton from the nitrogen, yielding the neutral N-alkylated secondary amine. acs.org

This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts if an excess of the alkylating agent is used. semanticscholar.org The electron-withdrawing nature of the 2,4,6-trifluorophenyl group is expected to decrease the basicity and nucleophilicity of the amine compared to non-fluorinated phenylethylamines, potentially requiring more forcing conditions for the reaction to proceed efficiently.

| Reactant | Alkylating Agent (R-X) | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkyl-1-(2,4,6-trifluorophenyl)ethan-1-amine | Nucleophilic Substitution |

| This compound | Alcohol (e.g., R-OH) with catalyst | N-Alkyl-1-(2,4,6-trifluorophenyl)ethan-1-amine | Catalytic N-Alkylation bath.ac.uk |

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed, with the optimal pH being mildly acidic (around 4-5). youtube.comlibretexts.org

The mechanism for imine formation involves two main stages: nucleophilic addition followed by elimination of water. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine. masterorganicchemistry.com

Elimination (Dehydration): The oxygen of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. libretexts.org

The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. masterorganicchemistry.com The presence of the trifluoromethyl group in related aniline (B41778) compounds has been shown to be compatible with Schiff base formation. nih.gov

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Zwitterionic intermediate |

| 2 | Proton transfer to form a neutral carbinolamine. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule to form an iminium ion. | Iminium ion |

| 5 | Deprotonation to yield the final imine product. | Imine (Schiff Base) |

Transformations Involving the Trifluorophenyl Moiety

The 2,4,6-trifluorophenyl ring is highly electron-deficient due to the strong inductive effect of the three fluorine atoms. This electronic nature makes the ring susceptible to nucleophilic attack and enables transformations involving the C-F bonds.

Aromatic rings bearing strong electron-withdrawing groups, such as fluorine atoms, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org In the case of this compound, the fluorine atoms activate the ring towards attack by nucleophiles. The substitution typically occurs at positions ortho or para to the activating groups. libretexts.org

The mechanism proceeds via a two-step addition-elimination sequence:

Step 1 (Addition): A nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative fluorine atoms and the rest of the ring system. stackexchange.com

Step 2 (Elimination): The aromaticity is restored by the expulsion of a fluoride (B91410) ion, which is a competent leaving group in this context. stackexchange.com

In the 2,4,6-trifluorophenyl group, the fluorine at the C4 position (para to the ethylamine (B1201723) substituent) is the most likely site for initial substitution, followed by the C2 and C6 positions (ortho). This regioselectivity is observed in related polyfluorinated aromatic compounds. princeton.edu The high electronegativity of fluorine makes it a better leaving group than other halogens in many SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. stackexchange.comyoutube.com

The activation and subsequent functionalization of the strong C-F bond is a significant area of research in modern organic chemistry. mdpi.comresearchgate.net For polyfluorinated compounds like this compound, selective C-F bond activation offers a pathway to novel derivatives that might be difficult to synthesize otherwise. baranlab.org

Several strategies have been developed for C-F bond activation, including:

Transition Metal Catalysis: Various transition metal complexes, particularly those of nickel, palladium, and rhodium, can mediate the cleavage of C-F bonds, enabling cross-coupling reactions. mdpi.comresearchgate.net

Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and bases can work synergistically to abstract a fluoride ion from the aromatic ring, generating a reactive aryl cation that can be trapped by a nucleophile. researchgate.net

Photocatalysis: The use of photoredox catalysts can facilitate the reduction of C-F bonds under mild conditions, generating aryl radicals that can participate in further reactions. nih.govnih.gov

These methods provide opportunities for the selective replacement of a single fluorine atom with other functional groups, such as alkyl, aryl, or silyl (B83357) groups, thereby modifying the structure and properties of the parent molecule. researchgate.net

Redox Chemistry of the Amine and Aryl Groups

The redox behavior of this compound is influenced by both the amine functionality and the highly fluorinated aryl ring.

The primary amine group can undergo oxidation. The one-electron oxidation of anilines and related compounds typically forms a radical cation. umn.edu The oxidation potential of the amine is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the three fluorine atoms in this compound, generally make oxidation more difficult (i.e., occur at a higher potential) compared to unsubstituted or electron-donating group-substituted anilines. rsc.orgnih.gov

Oxidation Pathways to Amides and Nitriles

The oxidation of primary amines such as this compound can lead to the formation of either amides or nitriles, depending on the reaction conditions and the oxidizing agents employed. The presence of the trifluorinated phenyl group makes the benzylic C-H bond more susceptible to cleavage.

Formation of Amides:

The direct conversion of this compound to the corresponding acetamide, N-(1-(2,4,6-trifluorophenyl)ethyl)acetamide, can be achieved through various oxidative methods. One common approach involves the use of transition metal catalysts in the presence of an oxidant. For instance, ruthenium-based catalysts have been shown to be effective for the aerobic oxidation of primary benzylic amines to amides. While specific studies on this compound are not extensively documented, analogous reactions with other benzylic amines suggest that a system employing a ruthenium catalyst and a suitable base under an oxygen atmosphere could facilitate this transformation.

Another potential route involves a two-step process where the amine is first acylated, followed by oxidation. However, direct oxidative amidation is often preferred for its atom economy. The reaction conditions for such transformations are crucial and typically involve careful selection of the catalyst, solvent, and temperature to favor amide formation over other oxidation products.

Formation of Nitriles:

The oxidation of this compound can be further extended to yield 2,4,6-trifluorophenylacetonitrile. This transformation represents a higher oxidation state compared to the amide. Catalytic systems, often involving copper or ruthenium complexes in the presence of a radical initiator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are commonly employed for the aerobic oxidation of primary amines to nitriles. The reaction typically proceeds at room temperature and shows good functional group tolerance. For benzylic amines, including those with electron-withdrawing substituents, these methods have proven effective. The conversion of the primary amine to the nitrile involves a four-electron oxidation process.

The table below summarizes potential catalytic systems for the oxidation of primary benzylic amines, which could be adapted for this compound.

| Catalyst System | Oxidant | Product | Reference |

| (4,4′-tBu2bpy)CuI/ABNO | O₂ | Nitrile | researchgate.net |

| Ru complexes/t-BuOK | O₂ | Amide/Nitrile | nih.gov |

| Trichloroisocyanuric acid/TEMPO | - | Nitrile | beilstein-journals.org |

| Ferrate(VI) | - | Nitrile | nih.gov |

| RuO₂·xH₂O/TiO₂ | O₂ (Visible light) | Nitrile | nih.gov |

Reduction Reactions of Amine Derivatives

While the primary amine itself is not typically reduced, its derivatives, such as amides or imines formed from it, can undergo reduction.

The reduction of N-acylated derivatives of this compound, for example, N-(1-(2,4,6-trifluorophenyl)ethyl)acetamide, would yield the corresponding secondary amine. This transformation can be effectively carried out using strong reducing agents like lithium aluminum hydride (LAH). The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, leading to the reduction of the carbonyl group to a methylene (B1212753) group.

Given the presence of the electron-rich trifluorophenyl group, the reaction conditions would need to be carefully controlled to avoid any unwanted side reactions, such as defluorination, although this is generally not a major concern with hydride reagents under standard conditions.

Mechanistic Investigations of Key Transformations

The mechanisms of the oxidation and reduction reactions of this compound are of significant interest due to the electronic influence of the trifluorophenyl group.

Mechanism of Oxidation to Amides and Nitriles:

The aerobic oxidation of primary benzylic amines, including fluorinated derivatives, often proceeds through a series of steps involving the formation of an imine intermediate.

In a copper/TEMPO-catalyzed system, the reaction is believed to initiate with the oxidation of the copper(I) catalyst to a copper(II) species. This is followed by the formation of a copper-amine complex. Subsequent steps involve hydrogen atom abstraction from the amine, facilitated by the TEMPO radical, to form an imine. This imine can then be either hydrolyzed and further oxidized to an amide or directly oxidized to a nitrile. The strong electron-withdrawing effect of the 2,4,6-trifluorophenyl group is expected to facilitate the initial C-H bond cleavage at the benzylic position, potentially accelerating the rate of oxidation compared to non-fluorinated analogues.

Computational studies on related systems have shown that the presence of electron-withdrawing groups on the phenyl ring can influence the stability of the intermediates and the transition states in the catalytic cycle. For the conversion to nitriles, the reaction proceeds via a four-electron oxidation, where the imine intermediate undergoes a second dehydrogenation step.

Mechanism of Reduction of Amide Derivatives:

Advanced Applications of 1 2,4,6 Trifluorophenyl Ethan 1 Amine in Organic Synthesis

Asymmetric Catalysis and Chiral Ligand Development

The trifluorinated chiral amine, 1-(2,4,6-trifluorophenyl)ethan-1-amine, serves as a critical structural motif in the field of asymmetric catalysis. Its utility stems from the unique stereoelectronic properties conferred by the trifluorophenyl group, which can influence the selectivity and efficiency of catalytic reactions. Chiral amines are foundational components in the synthesis of ligands for metal-based catalysts used in asymmetric synthesis. enamine.net These ligands, often bidentate aminophosphines, are crucial for creating catalysts that can selectively produce one enantiomer of a chiral product, a vital process in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netrsc.org

Use as a Chiral Building Block for Novel Catalytic Systems

This compound is employed as a versatile chiral building block for the development of new catalytic systems. Chiral amines, in general, are indispensable in the creation of active pharmaceutical ingredients and agrochemicals. nih.govmdpi.com The synthesis of optically pure amines is often achieved through biocatalytic asymmetric amination, utilizing enzymes like transaminases which exhibit excellent stereoselectivity and high yields. nih.govmdpi.com

This specific amine can be incorporated into more complex molecular structures to form chiral ligands. For instance, chiral aminophosphines are synthesized by reacting chlorodiphenylphosphine (B86185) with enantiopure amine building blocks. researchgate.netrsc.org These ligands can then be coordinated with transition metals such as rhodium, palladium, or platinum to generate catalysts for reactions like asymmetric hydrogenation, hydrosilylation, and hydroformylation. enamine.netresearchgate.netrsc.org The trifluorophenyl group in the ligand structure can significantly impact the catalyst's performance due to its electronic and steric properties, potentially leading to higher enantioselectivity in the catalyzed reactions.

| Catalyst Type | Metal Center | Application | Enantiomeric Excess (ee) |

| Aminophosphine Complex | Rhodium | Asymmetric Hydroformylation | Up to 51% rsc.org |

| Transaminase Biocatalyst | - | Asymmetric Amination | >99.9% nih.gov |

Synthesis of Complex Polyfluorinated Organic Molecules

The introduction of fluorine into bioactive molecules can dramatically alter their physicochemical properties, such as lipophilicity and metabolic stability, often enhancing biological activity. rhhz.net this compound is a key starting material for the synthesis of more complex polyfluorinated molecules that are of interest in various sectors of the chemical industry.

Intermediates for Fluorinated Fine Chemicals and Agrochemicals

Fluorine-containing building blocks are a predominant approach for the introduction of fluorine into agrochemicals. rhhz.net The trifluoromethyl group (CF3) is a particularly important moiety, present in about 40% of all fluorine-containing pesticides currently on the market. semanticscholar.org The unique properties of fluorine can enhance the efficacy of pesticides by affecting their binding to target enzymes, transport to the target site, and resistance to metabolic deactivation. researchgate.net

This compound can be utilized as a precursor in multi-step synthetic routes to produce advanced intermediates for these specialized chemicals. The synthesis of fluorinated agrochemicals often involves the coupling of fluorinated building blocks, and this amine provides a chiral, polyfluorinated scaffold to build upon. rhhz.net

Precursors for Trifluoromethylated Heterocycles and Scaffolds

Heterocyclic compounds are extremely important scaffolds in the design of agrochemicals and pharmaceuticals, with over 70% of launched agrochemicals containing at least one heterocycle. nih.gov The incorporation of trifluoromethyl groups into these heterocyclic structures is a common strategy to enhance biological activity. semanticscholar.org

This compound serves as a valuable precursor for creating trifluoromethylated heterocyclic systems. For example, its amine functionality can be used to construct nitrogen-containing heterocycles through cyclization reactions. The synthesis of trifluoromethylated pyridines, a key structural motif in many active ingredients, often relies on the cyclization of precursors containing the trifluoromethyl group. orgsyn.org The presence of the 2,4,6-trifluorophenyl group provides a stable, lipophilic anchor that can be carried through synthetic sequences to yield complex trifluoromethylated scaffolds. researchgate.net

Development of Bioactive Molecules (Research-Scale Synthesis)

The rational design and synthesis of novel bioactive molecules is a cornerstone of drug discovery. nih.gov Fluorine-containing amino acids and their derivatives are increasingly prominent in new drug candidates due to their ability to modulate molecular properties and enhance biological performance. nih.govenamine.net

Design and Synthesis of Fluorinated Amine-Containing Scaffolds

The strategic incorporation of fluorine into bioactive compounds is a widely used approach to modulate stability and efficacy. researchgate.net this compound provides a ready-made fluorinated, chiral amine scaffold for medicinal chemists to elaborate upon. This building block can be integrated into larger molecules through standard synthetic transformations like amide bond formation. mdpi.com

The amine group allows for its incorporation into peptide-like structures or as a key component in the synthesis of various heterocyclic systems known to possess biological activity, such as 1,2,3-triazoles, oxadiazoles, and thiazolidines. nih.govnih.govresearchgate.net The trifluorinated phenyl ring can enhance binding affinity to biological targets through favorable interactions and can improve metabolic stability by blocking sites susceptible to oxidative degradation. researchgate.net Research has shown that fluorinated scaffolds are integral to a wide variety of therapeutic agents, including enzyme inhibitors and chemotherapeutic drugs. researchgate.net The use of this amine facilitates the exploration of new chemical space in the search for next-generation bioactive molecules. researchgate.net

| Scaffold Type | Synthetic Method | Potential Biological Application |

| Fluorinated Amide | Amide Coupling | Enzyme Inhibition mdpi.com |

| Trifluoromethylated Heterocycle | Cyclocondensation | Antimicrobial, Antineoplastic nih.govresearchgate.net |

| Chiral Aminophosphine Ligand | Reaction with R₂PCl | Asymmetric Catalysis researchgate.net |

Computational and Theoretical Studies of 1 2,4,6 Trifluorophenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. mdpi.com It is widely used to predict molecular properties such as optimized geometries, vibrational frequencies, and electronic energies with a favorable balance between accuracy and computational cost. nih.govresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed to model the behavior of complex organic molecules. mdpi.comacs.org

A fundamental application of DFT is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule's structure. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) spectrum. materialsciencejournal.org Comparing the computed vibrational spectra with experimental data helps in the assignment of specific vibrational modes to the observed spectral bands. mdpi.com

Below is a table of representative theoretical geometric parameters for a molecule like 1-(2,4,6-Trifluorophenyl)ethan-1-amine, calculated using DFT.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

| Bond Lengths | C-C (ring) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-N | ~1.46 Å | |

| Bond Angles | C-C-C (ring) | ~120° |

| F-C-C | ~119° | |

| C-C-N | ~110° | |

| Dihedral Angle | N-C-C-H | Varies with conformation |

Note: The values presented are typical and illustrative for this class of compounds based on DFT calculations.

Molecules with single bonds can exist in different spatial arrangements, known as conformations, due to rotation around these bonds. This compound has several rotatable bonds, including the bond between the phenyl ring and the ethylamino group, as well as the C-C bond within the ethyl group. DFT calculations are used to explore the potential energy surface associated with these rotations. aps.org

By systematically changing a specific dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. The minima on this profile correspond to stable conformers (e.g., staggered conformations), while the maxima represent transition states (e.g., eclipsed conformations). The energy difference between a minimum and a maximum is the rotational barrier, which is the energy required to convert one conformer into another. biomedres.usmdpi.com For molecules in a crystalline state, packing effects can significantly increase these rotational barriers compared to the gas phase. mdpi.comresearchgate.net

The table below illustrates a hypothetical potential energy scan for rotation around the central C-C bond, showing the energy differences that define rotational barriers.

| Dihedral Angle (H-C-C-N) | Conformation | Relative Energy (kcal/mol) |

| 60° | Staggered (Gauche) | 0.0 |

| 120° | Eclipsed | 3.5 |

| 180° | Staggered (Anti) | 0.2 |

| 240° | Eclipsed | 3.5 |

Note: This table provides an illustrative example of the type of data obtained from a conformational analysis.

Electronic Structure and Reactivity Descriptors

Beyond structural properties, DFT calculations provide a wealth of information about the electronic structure and chemical reactivity of a molecule. mdpi.com Analyses of frontier molecular orbitals, electrostatic potential, and natural bond orbitals are crucial for understanding how a molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. dntb.gov.ua The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the global electrophilicity index (ω). mdpi.com

| Parameter | Formula | Illustrative Value (eV) |

| E(HOMO) | - | -6.5 |

| E(LUMO) | - | -0.8 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.7 |

| Electronegativity (χ) | -(E(LUMO) + E(HOMO))/2 | 3.65 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.85 |

| Global Electrophilicity (ω) | χ² / (2η) | 2.34 |

Note: These values are illustrative, based on typical DFT results for similar aromatic amines.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. materialsciencejournal.org

Typically, regions of negative potential, shown in shades of red, are rich in electrons and are susceptible to attack by electrophiles. In this compound, these regions would be concentrated around the electronegative fluorine and nitrogen atoms. Regions of positive potential, shown in blue, are electron-deficient and are targets for nucleophiles. These positive regions are expected to be located around the hydrogen atoms of the amine group. Intermediate potential is represented by green and yellow. The MEP map thus provides a clear, visual guide to the reactive sites of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and delocalization effects. wisc.edu It examines charge transfer and hyperconjugative interactions by analyzing the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net For this compound, key interactions would include delocalization from the nitrogen lone pair (LP) into anti-bonding orbitals (σ) of adjacent C-C and C-H bonds, as well as interactions between the π orbitals of the phenyl ring and adjacent σ orbitals. This analysis helps to rationalize the molecule's geometry and electronic properties based on stabilizing intramolecular orbital interactions. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (N) | σ* (C-C) | ~5.2 | Hyperconjugation |

| σ (C-H) | σ* (C-N) | ~2.5 | Hyperconjugation |

| π (C=C) | π* (C=C) | ~20.0 | π-delocalization (in-ring) |

| LP (F) | σ* (C-C) | ~1.8 | Hyperconjugation |

Note: The table presents plausible NBO interactions and stabilization energies for illustrative purposes.

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data, providing insights that complement experimental findings. These methods are routinely used to simulate various types of spectra.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. However, no specific TD-DFT studies predicting the UV-Vis spectrum of this compound have been published.

Theoretical NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often employing Density Functional Theory (DFT), is a valuable tool for structure elucidation. These calculations can provide theoretical ¹H and ¹³C NMR spectra that aid in the assignment of experimental signals. A search of the scientific literature did not yield any studies that have reported theoretical NMR chemical shift predictions for this compound.

Vibrational Spectroscopy Simulations (FT-IR, Raman)

Simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are commonly performed using DFT calculations. These simulations yield theoretical frequencies and intensities of vibrational modes, which are instrumental in assigning the bands in experimental spectra. While this is a standard computational analysis for many molecules, specific published data for the simulated FT-IR and Raman spectra of this compound could not be located.

Non-Covalent Interactions and Supramolecular Chemistry

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry of a compound, including its crystal packing and interactions with biological targets. Computational methods can identify and quantify these interactions, such as hydrogen bonds and van der Waals forces. There is currently no available research in the literature that specifically analyzes the non-covalent interactions and supramolecular chemistry of this compound through computational modeling.

Reaction Pathway and Transition State Analysis via DFT

Density Functional Theory (DFT) is a powerful method for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. This type of analysis provides fundamental insights into the reactivity of a molecule. A thorough literature search found no published DFT studies on the reaction pathways or transition states involving this compound.

Advanced Analytical Characterization in Research of 1 2,4,6 Trifluorophenyl Ethan 1 Amine

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Ultra-Performance Liquid Chromatography (UPLC):There are no published UPLC methods specifically developed or applied for the analysis of this compound, which would provide information on high-resolution purity assessments.

To provide the requested article, access to proprietary databases or primary research data from a laboratory that has synthesized and characterized this specific molecule would be necessary.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules. springernature.com While a standard diffraction experiment readily determines the relative configuration of stereogenic centers, the determination of the absolute configuration is a more complex endeavor. springernature.com This technique is particularly crucial for chiral molecules such as 1-(2,4,6-Trifluorophenyl)ethan-1-amine, as the spatial arrangement of atoms defines its enantiomeric form, which can have significant implications in fields like medicinal chemistry and materials science.

The ability to determine the absolute configuration of a chiral molecule through X-ray diffraction hinges on the phenomenon of anomalous dispersion (also known as resonant scattering). ed.ac.ukwikipedia.org When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom is modified, and a phase shift is introduced. csic.esiucr.org This effect causes a breakdown of Friedel's Law, which states that the intensities of the diffraction spots (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, are equal. csic.es In the presence of a significant anomalous scatterer in a non-centrosymmetric crystal, the intensities of these Bijvoet pairs will differ. iucr.org By carefully measuring these intensity differences, the true, absolute arrangement of atoms in the crystal lattice can be determined. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, N, O, F), the anomalous scattering effect is generally weak. ed.ac.uk However, modern diffractometers and advanced computational methods have made it possible to determine the absolute configuration even for such compounds, provided that high-quality crystals are available and the data is collected with high precision. mit.edu

A critical parameter in assessing the correctness of an absolute structure determination is the Flack parameter. mdpi.com This value, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomeric structures in the crystal. ed.ac.uk A Flack parameter close to zero indicates that the determined absolute configuration is correct, while a value near one suggests that the inverted structure is the correct one. mdpi.com A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice. mdpi.com For a reliable assignment of the absolute structure, the Flack parameter should have a small standard uncertainty. mdpi.comnih.gov

While X-ray crystallography is a powerful tool for this purpose, a search of the current crystallographic literature and databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, specific experimental crystallographic parameters for this compound cannot be presented.

To illustrate the type of data obtained from such an analysis, the following table provides representative crystallographic data for a small, chiral organic molecule. This data is for illustrative purposes only and does not represent this compound.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Empirical Formula | C₈H₁₀N₂O₂ | The elemental composition of the molecule in the unit cell. |

| Formula Weight | 166.18 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A chiral space group that describes the symmetry operations within the crystal. csic.es |

| a (Å) | 7.583(2) | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.921(3) | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.456(4) | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 842.1(4) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.311 | The theoretical density of the crystal. |

| Radiation (λ, Å) | MoKα (0.71073) | The wavelength of the X-rays used for the diffraction experiment. |

| Flack Parameter | 0.05(7) | A parameter used to confirm the absolute configuration of a chiral structure. mdpi.com A value near zero with a small uncertainty indicates a correct assignment. |

Q & A

Q. What are the optimal synthetic routes for 1-(2,4,6-trifluorophenyl)ethan-1-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves fluorination and amination steps. A common approach starts with halogenated benzene derivatives, such as 2,4,6-trifluorobromobenzene, followed by nucleophilic substitution with ethylamine under controlled conditions (e.g., using NaNH₂ or Pd-catalyzed coupling). For example:

Halogenation : Nitration of trifluorobenzene derivatives to introduce reactive sites .

Amination : Reaction with ethylamine in anhydrous THF at 60–80°C, with yields optimized by using excess amine and inert atmospheres .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Use a combination of spectroscopic and computational methods:

- NMR : <sup>19</sup>F NMR shows three distinct peaks for the trifluorophenyl group (δ = -110 to -125 ppm). <sup>1</sup>H NMR confirms the ethylamine chain (δ = 1.2–1.5 ppm for CH₃, 2.8–3.1 ppm for NH₂) .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]<sup>+</sup> at m/z 175.15 .

- X-ray Crystallography : Resolves bond angles and torsional strain in the trifluorophenyl ring (e.g., C-F bond length ~1.34 Å) .

Q. What are the key physicochemical properties influencing its reactivity?

Methodological Answer: The trifluorophenyl group imparts strong electron-withdrawing effects, reducing amine basicity (pKa ~7.2). Solubility is low in polar solvents (e.g., <1 mg/mL in water) but high in DCM or DMSO. Thermal stability is confirmed via TGA (decomposition >200°C) .

Advanced Research Questions

Q. How do London dispersion forces in the trifluorophenyl group affect molecular interactions?

Methodological Answer: Density Functional Theory (DFT) studies (e.g., CAM-B3LYP-GD3BJ) reveal significant London dispersion interactions between fluorine atoms and adjacent aromatic systems. For example:

Q. What strategies mitigate competing side reactions during derivatization?

Methodological Answer: The amine group’s nucleophilicity can lead to undesired azo coupling or oxidation. Mitigation strategies include:

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer: The trifluorophenyl group enhances binding to hydrophobic pockets in proteins. Case studies:

- Neurological Targets : Structural analogs (e.g., 1-(3-chloro-4-fluorophenyl)ethan-1-amine) act as serotonin receptor ligands (Ki = 12 nM) via π-π stacking with Trp residues .

- Enzyme Inhibition : In dihydroorotate dehydrogenase (DHODH) studies, fluorine atoms form hydrogen bonds with catalytic Asp56, reducing IC50 by 40% compared to non-fluorinated analogs .

Q. What computational tools predict its stability under varying pH and temperature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.